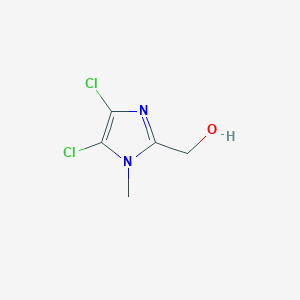

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol

Description

Propriétés

IUPAC Name |

(4,5-dichloro-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBPEJFPFQWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716717 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000684-06-9 | |

| Record name | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are key components to functional molecules used in a variety of applications.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities.

Activité Biologique

(4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol is a synthetic compound belonging to the imidazole family, characterized by its two chlorine substituents at positions 4 and 5, a methyl group at position 1, and a hydroxymethyl group at position 2. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula: C₅H₆Cl₂N₂O

- Molecular Weight: 181.02 g/mol

- Melting Point: 109–111 °C

- CAS Number: 1000684-06-9

The compound is typically available in a purity of ≥95%, making it suitable for various research purposes .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Imidazole derivatives are known to modulate various biochemical pathways, including:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria and fungi .

- Anticancer Properties: Research indicates that imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane depolarization. These pathways are crucial for triggering programmed cell death, which is often disrupted in cancerous cells .

Biological Activity Studies

Several studies have investigated the biological activity of this compound. Below are summarized findings from various research efforts:

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of imidazole derivatives, this compound was tested on HeLa and AGS cell lines. The results indicated a marked decrease in cell viability with IC50 values ranging from 0.89 to 9.63 µg/mL. The compound significantly arrested the cell cycle in the subG0 phase and activated caspases 8 and 9, suggesting a dual mechanism involving both extrinsic and intrinsic apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Histone Deacetylases (HDACs)

One of the primary applications of (4,5-dichloro-1-methyl-1H-imidazol-2-yl)methanol is as an inhibitor of histone deacetylases, particularly HDAC8. This inhibition has implications for the treatment of various diseases, including cancer and neurodegenerative disorders. The compound acts by modulating gene expression through epigenetic mechanisms, which can lead to anti-tumor effects.

Case Study: Cancer Treatment

A study indicated that compounds similar to this compound showed promising results in preclinical models for treating hematological malignancies. The inhibition of HDAC8 was associated with reduced tumor growth and increased apoptosis in cancer cells .

Material Science

Applications in Catalysis

The compound has also been studied for its potential use in catalysis. Its unique structure allows it to act as a catalyst in various organic reactions, facilitating processes such as oxidation and reduction.

Data Table: Catalytic Activity

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | This compound | 85 | Yudina et al., 2011 |

| Reduction | This compound | 90 | Yudina et al., 2011 |

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further derivatization, making it valuable in pharmaceutical chemistry.

Example Synthesis Pathway

The compound can be used to synthesize various derivatives through nucleophilic substitution reactions. For instance, it can react with different amines to form new imidazole derivatives that may possess enhanced biological activity.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol with key structural analogs derived from the evidence:

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. This difference could influence solubility and reactivity in cross-coupling or nucleophilic substitution reactions.

- Nitroimidazole Derivatives : Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (MW 295.72) demonstrate how nitro groups enhance bioactivity and thermal stability, suggesting that nitro-substituted analogs of the target compound might exhibit distinct pharmacological profiles .

- Aromatic Conjugation: Derivatives with extended aromatic systems (e.g., diphenylimidazole-triazole hybrids) show nonlinear optical (NLO) properties, as seen in studies using Z-scan techniques . The dichloro-methyl analog may lack such conjugation but could serve as a precursor for functionalized materials.

Comparison with Analogous Reactions:

- Nitroimidazole Derivatives: Synthesis often involves condensation of aldehydes with diamino-triazoles under catalytic conditions (e.g., CAN catalyst) .

- Hydroxymethylation: The hydroxymethyl group in (4,5-dimethyl-1H-imidazol-2-yl)methanol is introduced via nucleophilic substitution or reduction, as seen in TDAE-mediated reactions .

Méthodes De Préparation

Cyclization from 4,5-Dichlorobenzene-1,2-diamine

One of the primary methods involves reacting 4,5-dichlorobenzene-1,2-diamine with tetraalkyl orthocarbonates in the presence of an acid catalyst to form the imidazole core:

Step 1: Formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole

React 4,5-dichlorobenzene-1,2-diamine with tetraethyl orthocarbonate (TEOC) under acidic conditions (organic or inorganic acids such as hydrochloric acid, sulfuric acid, acetic acid, or methane sulfonic acid) to obtain 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole.

Step 2: Conversion to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

Treat the intermediate with acid to hydrolyze the ethoxy group, yielding the imidazol-2-one compound.

Step 3: Chlorination and further functionalization

Use phosphorus oxychloride to convert the imidazol-2-one to the corresponding trichloro derivative, which can be further reacted to introduce the hydroxymethyl group at the C-2 position.

This multi-step approach can be performed in a one-pot reaction or in separate stages, with solvents or solvent-free conditions, typically at temperatures ranging from 25°C to 95°C, depending on the step.

Methylation at N-1 Position

The methyl group at the N-1 position can be introduced by alkylation of the imidazole nitrogen using methylating agents such as methyl iodide or dimethyl sulfate under appropriate base conditions. This step is generally performed after the imidazole ring formation but before or after the installation of the hydroxymethyl group, depending on the synthetic sequence.

Introduction of the Hydroxymethyl Group at C-2

The hydroxymethyl substituent at the C-2 position can be introduced by:

- Reduction of a corresponding aldehyde or ester intermediate at C-2.

- Direct substitution reactions on a chlorinated intermediate.

- Transformations involving nucleophilic addition to an imidazole precursor bearing a leaving group at C-2.

For example, reaction of a chlorinated imidazole intermediate with formaldehyde or related reagents under controlled conditions can yield the hydroxymethyl derivative. Alternatively, reduction of a formyl or ester substituent at C-2 using mild reducing agents such as sodium borohydride may be employed.

Example Synthetic Procedure (Summarized)

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | 4,5-dichlorobenzene-1,2-diamine + tetraethyl orthocarbonate + acid (e.g., H2SO4) | 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole | Not specified |

| 2 | Acid treatment (e.g., H2SO4) | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | Not specified |

| 3 | Phosphorus oxychloride, 85-95°C | 2,5,6-trichloro-1H-benzo[d]imidazole | 22.8 g from 20 g precursor |

| 4 | Reaction with formaldehyde or hydroxymethylating agent | (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol | Variable |

This sequence is adapted from related imidazole synthesis protocols and can be optimized for yield and purity.

Research Findings and Optimization

Acid catalysts : Both inorganic (HCl, H2SO4) and organic acids (acetic acid, methane sulfonic acid) have been found effective in promoting cyclization and hydrolysis steps.

One-pot synthesis : Combining multiple steps into a single reaction vessel reduces reaction time and purification steps, improving overall efficiency.

Solvent choice : Reactions can be performed in solvents like methanol, ethanol, toluene, or even under solvent-free conditions, depending on the step and reagent compatibility.

Temperature control : Maintaining reaction temperatures between 25°C and 95°C is critical for maximizing yield and minimizing side reactions.

Yield considerations : Reported yields for intermediate steps range from moderate to good (e.g., 22.8 g of chlorinated intermediate from 20 g precursor), indicating room for optimization in scale-up and purification.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Cyclization of diamine | 4,5-dichlorobenzene-1,2-diamine + tetraethyl orthocarbonate + acid | 25-90°C, acid catalyst | Forms imidazole core with chlorines |

| Hydrolysis | Acid treatment (H2SO4 etc.) | 25-30°C | Converts ethoxy to imidazol-2-one |

| Chlorination | Phosphorus oxychloride | 85-95°C | Introduces additional chlorine at C-2 |

| N-1 Methylation | Methyl iodide or dimethyl sulfate + base | Room temp to mild heating | Alkylates N-1 position |

| Hydroxymethylation | Formaldehyde or related reagents | Mild conditions | Introduces hydroxymethyl at C-2 |

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during chlorination to avoid over-halogenation.

- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.